2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1374657-95-0
VCID: VC2893825
InChI: InChI=1S/C10H19NO2/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9H,1-8,11H2
SMILES: C1CC(CC2(C1)OCCO2)CCN
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine

CAS No.: 1374657-95-0

Cat. No.: VC2893825

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine - 1374657-95-0

Specification

CAS No. 1374657-95-0
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 2-(1,4-dioxaspiro[4.5]decan-7-yl)ethanamine
Standard InChI InChI=1S/C10H19NO2/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9H,1-8,11H2
Standard InChI Key DWFUCWUXHPSFGG-UHFFFAOYSA-N
SMILES C1CC(CC2(C1)OCCO2)CCN
Canonical SMILES C1CC(CC2(C1)OCCO2)CCN

Introduction

Chemical Identity and Structure

Basic Properties

2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine is characterized by specific chemical identifiers that distinguish it within chemical databases and literature. The compound has a CAS registry number of 1374657-95-0, allowing for precise identification in chemical databases and regulatory systems. With a molecular formula of C10H19NO2, it has a calculated molecular weight of 185.26 g/mol. The structure features a distinctive spirocyclic core with a dioxaspiro[4.5]decane framework, to which an ethanamine side chain is attached at the 7-position, creating its unique three-dimensional architecture.

Structural Characteristics

The defining structural feature of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine is its spirocyclic framework. The compound contains a central spiro carbon that connects a cyclohexane ring with a 1,4-dioxane ring, creating the distinctive 1,4-dioxaspiro[4.5]decane core structure. At the 7-position of this spirocyclic system, an ethanamine moiety (CH2CH2NH2) is attached, providing the molecule with basic amine functionality. This structural arrangement contributes to the compound's potential for hydrogen bonding interactions with biological targets, particularly important for its pharmacological properties.

Related Compounds

Several structurally related compounds appear in the chemical literature, including 1,4-Dioxaspiro[4.5]decan-7-amine and 2-{1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol. The former lacks the ethylene spacer between the spirocyclic core and the amine group , while the latter has the side chain attached at the 8-position and contains a terminal hydroxyl group instead of an amine . These structural variations highlight the potential for diverse modifications to the basic spirocyclic framework, potentially leading to compounds with different pharmacological profiles and applications.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine typically involves multiple chemical transformations with careful control of reaction conditions. One documented synthetic approach involves the use of sodium azide in a key reaction step. This reaction is followed by a series of extraction and purification procedures, ultimately yielding the target compound with efficiency reaching up to 80% yield. The synthetic pathways to this compound often require protection and deprotection strategies to handle the reactive amine functionality, as well as methods to construct the spirocyclic core with proper stereochemical control.

Chemical Reactions

As a multifunctional molecule containing both amine and cyclic ether functionalities, 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine can participate in a variety of chemical transformations. The primary amine group is particularly reactive, capable of undergoing nucleophilic substitution reactions, acylation, and reductive amination. These chemical transformation possibilities make the compound valuable as a building block for the synthesis of more complex structures with potential pharmaceutical applications. The spirocyclic portion of the molecule also presents opportunities for selective functionalization, further expanding its utility in synthetic organic chemistry.

Biological Activity

Mechanism of Action

The mechanism of action for 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine appears to involve binding to specific receptor sites, particularly opioid receptors, leading to downstream signaling events. These events can alter neuronal excitability and neurotransmitter release, potentially resulting in analgesic effects. The compound's structural features, including its basic amine group and conformationally restricted spirocyclic core, likely contribute to its receptor binding properties and subsequent biological activities. The precise nature of its interactions with specific opioid receptor subtypes (mu, delta, kappa) remains to be fully elucidated.

Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural variations in compounds like 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine affect receptor affinity and efficacy. These studies provide valuable insights into which structural features are crucial for biological activity and which can be modified to optimize pharmacological properties. Understanding the structure-activity relationships is essential for the rational design of analogs with improved potency, selectivity, or reduced side effects.

Safety AspectRecommended Precautions
Personal Protective EquipmentChemical-resistant gloves, safety goggles, laboratory coat, and respiratory protection when necessary
VentilationUse in well-ventilated areas or under a functioning fume hood
StorageStore in tightly closed containers in a cool, dry place away from incompatible materials
Spill ManagementContain spills using absorbent material, avoid dust formation, and ensure proper disposal
First AidImmediate washing with water for skin/eye contact; fresh air for inhalation exposure

These precautions are essential for preventing adverse health effects while working with this compound in research settings.

Research Applications

Medicinal Chemistry Applications

The unique structural features and preliminary pharmacological profile of 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine make it valuable for medicinal chemistry research. Its potential activity as an opioid receptor agonist suggests applications in pain management research. The compound may serve as a lead structure for the development of novel analgesics with potentially improved properties compared to existing drugs. Additionally, its spirocyclic structure provides conformational rigidity that can be advantageous for selective receptor targeting in drug design.

Structure-Function Studies

Researchers utilize compounds like 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine to investigate the relationship between molecular structure and biological function, particularly in the context of receptor binding and activation. By studying how this compound interacts with opioid receptors, scientists can gain insights into the structural requirements for effective pain modulation. These insights can inform the design of new therapeutic agents with enhanced specificity or reduced side effects through targeted structural modifications.

Synthetic Building Block

Beyond its direct biological applications, 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine serves as a valuable building block in organic synthesis. The presence of a primary amine group makes it suitable for various coupling reactions to create more complex molecular structures. Researchers in pharmaceutical development may utilize this compound as an intermediate in the synthesis of drug candidates, particularly those targeting neurological conditions where opioid receptor modulation is therapeutically relevant.

Analytical Methods

Identification Techniques

Several analytical techniques are commonly employed to identify and characterize 2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, allowing researchers to confirm the compound's identity and purity. Mass spectrometry is valuable for determining molecular weight and fragmentation patterns characteristic of the compound's structure. Infrared spectroscopy can identify key functional groups, including the amine and ether functionalities present in the molecule.

Future Research Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator